

# **Application Notes and Protocols for Ceritinib- Based ALK Degraders in Cellular Assays**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ceritinib-based anaplastic lymphoma kinase (ALK) degraders, such as TL13-112, in cellular assays to investigate ALK signaling. While specific data for a compound designated "**TL13-110**" is not publicly available, the following protocols and data are based on the characterization of closely related and well-documented ceritinib-based ALK degraders. These compounds function as proteolysis-targeting chimeras (PROTACs) to induce the degradation of the ALK protein.

## **Mechanism of Action**

Ceritinib-based ALK degraders are heterobifunctional molecules. One end of the molecule binds to the ALK protein, while the other end recruits an E3 ubiquitin ligase, such as cereblon (CRBN). This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct advantage over simple inhibition, as it can lead to a more sustained and profound suppression of ALK-mediated signaling pathways, including the PI3K/AKT, RAS/ERK, and JAK/STAT pathways, which are crucial for the proliferation and survival of cancer cells.[1][2]

## **Quantitative Data Summary**

The following table summarizes the anti-proliferative activities of a representative ceritinib-based ALK degrader (compound 9 from Fellner et al., 2018, which is analogous to TL13-112) in various cancer cell lines.[1]



| Cell Line  | Cancer Type                       | ALK Status    | EC50 (nM) [95% CI] |
|------------|-----------------------------------|---------------|--------------------|
| H3122      | Non-Small Cell Lung<br>Cancer     | EML4-ALK      | 2.5 [2.1-3.0]      |
| Karpas 299 | Anaplastic Large-Cell<br>Lymphoma | NPM-ALK       | 1.1 [0.8-1.4]      |
| Kelly      | Neuroblastoma                     | ALK F1174L    | 1.7 [1.3-2.3]      |
| Lan5       | Neuroblastoma                     | Wild-Type ALK | >1000              |

# **Signaling Pathway Diagram**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceritinib-Based ALK Degraders in Cellular Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2483266#tl13-110-application-in-cellular-assays-for-alk-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing